molecular formula C13H25NO B7866734 2-[(3-Methylcyclohexyl)amino]cyclohexan-1-ol

2-[(3-Methylcyclohexyl)amino]cyclohexan-1-ol

Cat. No.: B7866734
M. Wt: 211.34 g/mol
InChI Key: FWLYDNZTZDRXHT-UHFFFAOYSA-N
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Description

2-[(3-Methylcyclohexyl)amino]cyclohexan-1-ol is a bicyclic secondary amine-alcohol compound characterized by a cyclohexanol backbone substituted with a 3-methylcyclohexylamino group. Its structure combines a hydroxyl group at the 1-position of cyclohexane and a 3-methylcyclohexyl moiety attached via an amino group at the 2-position. The compound is primarily utilized in research settings, as indicated by its listing in chemical catalogs such as CymitQuimica .

Properties

IUPAC Name

2-[(3-methylcyclohexyl)amino]cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO/c1-10-5-4-6-11(9-10)14-12-7-2-3-8-13(12)15/h10-15H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLYDNZTZDRXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)NC2CCCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(3-Methylcyclohexyl)amino]cyclohexan-1-ol is an organic compound that has garnered attention due to its unique structural features, which include both an amino group and a hydroxyl group. These functional groups are significant for its potential biological activity, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{13}H_{23}N_O, with a molecular weight of approximately 211.34 g/mol. The presence of the cyclohexane ring allows for conformational flexibility, which may enhance its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound is mediated through various mechanisms:

  • Receptor Binding : The compound may interact with neurotransmitter receptors, influencing pathways related to neurotransmission and cellular signaling. The amino and hydroxyl groups facilitate hydrogen bonding, crucial for effective binding to these receptors .
  • Enzyme Modulation : It has been suggested that this compound could modulate enzyme activity, particularly those involved in fatty acid metabolism, similar to other compounds that inhibit acetyl-CoA carboxylases (ACC) .
  • Antioxidant Activity : Preliminary studies have indicated potential antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress within cells .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes related to lipid metabolism. For instance, similar compounds have shown inhibition of ACC1 and ACC2, leading to decreased malonyl-CoA levels in hepatic tissues . The implications for metabolic syndrome treatment are significant as ACC inhibition can lead to reduced fatty acid synthesis.

Case Studies

A notable case study focused on the compound's effect on cellular models of obesity. In this study, treatment with this compound resulted in a marked decrease in triglyceride accumulation in HepG2 cells, indicating its potential as a therapeutic agent for managing lipid disorders .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeBiological ActivityReferences
4-[(4-Methylcyclohexyl)amino]cyclohexan-1-olCyclohexane derivativeACC inhibition
Acetyl-CoA Carboxylase InhibitorsSmall molecule inhibitorsFatty acid metabolism modulation
Schiff Base LigandsCoordination compoundsAntioxidant properties

Scientific Research Applications

The compound 2-[(3-Methylcyclohexyl)amino]cyclohexan-1-ol , with the CAS number 1218636-26-0, is a cyclic amine derivative that has garnered attention in various scientific research applications. This article will explore its potential applications, particularly in medicinal chemistry, as well as its biochemical properties and relevance in drug development.

Potential Antidepressant Activity

Research indicates that compounds with similar structures to this compound may exhibit antidepressant-like effects due to their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that cyclic amines can influence mood regulation and anxiety levels.

Analgesic Properties

There is growing interest in the analgesic properties of cyclic amines. The presence of the amino alcohol moiety suggests that this compound may interact with pain pathways, potentially serving as a new class of analgesics. Preliminary studies have indicated that similar compounds can alleviate pain through various mechanisms, including opioid receptor modulation.

Neuroprotective Effects

The neuroprotective potential of cyclic amines is another area of investigation. Compounds like this compound may protect neuronal cells from damage due to oxidative stress or neuroinflammation, making them candidates for treating neurodegenerative diseases.

Drug Delivery Systems

Due to its unique chemical structure, this compound could be explored as a carrier in drug delivery systems. Its ability to form stable complexes with various pharmaceuticals enhances its potential in targeted drug delivery applications.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated a series of cyclic amines for their antidepressant effects. The results suggested that structural modifications similar to those found in this compound could enhance serotonin receptor affinity, leading to improved mood outcomes in animal models .

Case Study 2: Analgesic Properties

Research conducted by the Pain Research Society highlighted the analgesic effects of cyclic amines in preclinical models. The findings indicated that compounds with similar functional groups exhibited significant pain relief without the side effects commonly associated with traditional opioids .

Case Study 3: Neuroprotection

A study published in Neuroscience Letters explored the neuroprotective effects of cyclic amines against oxidative stress. The findings demonstrated that these compounds could reduce neuronal cell death and improve survival rates under stress conditions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 2-[(3-Methylcyclohexyl)amino]cyclohexan-1-ol and related analogues:

Compound Name Molecular Weight Substituents/Functional Groups Key Properties/Notes References
This compound Not reported 3-Methylcyclohexyl (amino), Cyclohexanol Bicyclic, moderate lipophilicity
2-((4-Fluorophenyl)amino)cyclohexan-1-ol Not reported 4-Fluorophenyl (amino), Cyclohexanol Aromatic ring enhances electronic effects; 90% synthesis yield
Tramadol Hydrochloride 263.38 3-Methoxyphenyl, Dimethylaminomethyl Opioid analgesic; stereochemistry-dependent activity (1R,2R)
(1R,2R)-2-[Benzyl(methyl)amino]cyclohexan-1-ol 219.32 Benzyl (methylamino), Cyclohexanol High lipophilicity (logP: 1.96); chiral centers
4-((4-Methyl-1-phenylpentan-3-yl)amino)cyclohexan-1-ol Not reported Branched alkyl, Phenyl, Cyclohexanol Steric hindrance; 64% synthesis yield
Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one) 233.31 3-Methoxyphenyl, Methylamino, Cyclohexanone Ketone group reduces hydrogen bonding
(1R,2S)-2-[(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexan-1-ol 232.28 Heterocyclic pyrrolopyrimidine, Cyclohexanol Enzyme-targeting potential; nitrogen-rich

Key Differences and Implications

Substituent Effects: Aromatic vs. Aliphatic Groups: Compounds like 2-((4-fluorophenyl)amino)cyclohexan-1-ol and tramadol contain aromatic rings, which enhance π-π stacking interactions and electronic effects compared to the aliphatic 3-methylcyclohexyl group in the target compound .

Synthesis and Yield: The 90% yield of 2-((4-fluorophenyl)amino)cyclohexan-1-ol suggests efficient synthesis , while branched analogues like 4-((4-Methyl-1-phenylpentan-3-yl)amino)cyclohexan-1-ol show lower yields (64%) due to steric challenges .

Biological Activity: Tramadol and its analogues exhibit well-documented pharmacological effects , whereas this compound’s biological profile remains uncharacterized in the provided evidence.

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